6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated and fluorinated pyridine derivatives, which undergo cyclization in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H4BrFN2O2 |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
6-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)6-2-11-7(8(13)14)12(6)3-4/h1-3H,(H,13,14) |
InChI Key |
QUCYQISWILBMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=C(N2C=C1Br)C(=O)O)F |
Origin of Product |
United States |
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